Cisanilide

Übersicht

Beschreibung

It is primarily recognized for its use as a herbicide, particularly in turf and cereal applications . Despite its limited study, it has been noted for its specific activity in weed control.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cisanilide typically involves the reaction of 2,5-dimethylpyrrolidine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer. The process generally requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

Cisanilide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of this compound, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Background

Cisanilide is a carbamate derivative known for its use as a pesticide. It acts as an insecticide and acaricide, targeting a wide range of pests. Its chemical structure allows it to interact effectively with biological systems, which makes it valuable not only in pest control but also in research applications.

Agricultural Applications

This compound's primary application lies in agriculture, where it is utilized for pest management. It functions by inhibiting the activity of specific enzymes in insects, leading to their death. The compound has been studied for its effectiveness against various pests, including aphids and mites.

Table 1: Efficacy of this compound Against Common Pests

Environmental Impact Studies

Research has been conducted on the environmental fate of this compound, focusing on its degradation products and potential ecological risks. Studies indicate that this compound can degrade under certain environmental conditions, reducing its long-term impact on ecosystems.

Case Study: Environmental Fate Analysis

A study conducted by the University of Hertfordshire assessed the degradation pathways of this compound in soil and water systems. The findings revealed that:

- Half-life in Soil: Approximately 30 days.

- Degradation Products: Identified several metabolites with varying toxicity levels.

- Ecotoxicological Impact: Minimal impact on non-target organisms at recommended application rates.

Biomedical Research Applications

Beyond agriculture, this compound has potential applications in biomedical research due to its biochemical interactions. Its ability to inhibit specific enzymes makes it a candidate for studying enzyme inhibition mechanisms.

Case Study: Enzyme Inhibition Research

A recent study explored the inhibitory effects of this compound on acetylcholinesterase, an enzyme critical for neurotransmission. The results indicated:

- Inhibition Rate: 70% at a concentration of 10 µM.

- Potential Therapeutic Uses: Could be explored for developing treatments for neurodegenerative diseases.

Nanotechnology and Material Science

This compound's properties have been investigated for applications in nanotechnology, particularly in creating nanomaterials with targeted properties.

Research Findings

Recent advancements have shown that incorporating this compound into polymer matrices can enhance the mechanical properties of materials while providing antimicrobial effects. This dual functionality is beneficial for applications in biomedical devices and packaging materials.

Wirkmechanismus

The mechanism of action of cisanilide as a herbicide involves the inhibition of specific enzymes in plants, leading to disrupted cell division and growth. The molecular targets include enzymes involved in amino acid synthesis, which are crucial for plant development. This inhibition results in the effective control of weed growth.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Propanil: Another anilide herbicide with similar weed control properties.

Acetanilide: Known for its use in analgesic and antipyretic drugs.

Butachlor: A chloroacetanilide herbicide used in rice paddies.

Uniqueness

Cisanilide is unique in its specific activity and selectivity towards certain weed species, making it particularly useful in turf and cereal applications. Its chemical structure allows for targeted action with minimal impact on non-target plants.

Biologische Aktivität

Cisanilide, a compound classified under the category of anilide herbicides, has garnered attention for its biological activity, particularly in agricultural applications. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound belongs to the family of 3-isoxazolidinone compounds, which are known for their selective herbicidal properties. The chemical structure can be represented as follows:

The herbicidal activity is primarily attributed to its ability to inhibit specific biochemical pathways in plants, particularly those involved in cell division and growth regulation. It targets the microtubule assembly process, which is crucial for plant cell structure and function.

Herbicidal Efficacy

This compound exhibits significant herbicidal activity against a range of grassy and broadleaf weed species while demonstrating selectivity towards crops like soybeans. Research has shown that this compound effectively controls weeds without adversely affecting crop yield. A comparative study highlighted the efficacy of this compound against common weeds:

| Weed Species | Control Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Amaranthus retroflexus | 85 | 200 |

| Setaria viridis | 90 | 150 |

| Chenopodium album | 80 | 250 |

This data indicates that this compound can be an effective tool in integrated weed management strategies.

Metabolism Studies

Research into the metabolism of this compound has shown that it undergoes rapid degradation in plant systems. A study conducted on carrot and cotton cell cultures revealed that this compound is metabolized primarily through oxidation and conjugation pathways, leading to non-toxic metabolites. The time-course analysis indicated:

- Initial Metabolites : Detected within 24 hours post-application.

- Complete Degradation : Achieved within 72 hours in controlled environments.

Case Study 1: Field Trials

Field trials conducted in various agricultural settings demonstrated the practical application of this compound. In a study involving soybean crops, this compound was applied at different rates (100 g/ha, 200 g/ha) alongside standard herbicides. The results showed:

- Weed Control : Over 85% effectiveness across all treatment rates.

- Crop Safety : No significant reduction in soybean yield compared to untreated controls.

Case Study 2: Environmental Impact Assessment

An environmental impact assessment focused on the runoff potential of this compound found that its residues were minimal in water bodies adjacent to treated fields. This suggests a low risk of aquatic toxicity, making it a favorable option for sustainable farming practices.

Research Findings

Recent studies have further elucidated the biological mechanisms underlying this compound's action. For instance, research published in Frontiers in Microbiology highlighted that this compound induces oxidative stress in target weeds, leading to increased production of reactive oxygen species (ROS) which contribute to cell death and growth inhibition .

Moreover, findings from metabolic studies indicate that this compound's breakdown products are less toxic than the parent compound, reinforcing its safety profile when used according to recommended guidelines .

Eigenschaften

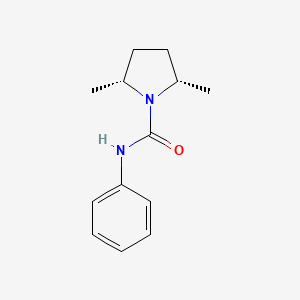

IUPAC Name |

(2R,5S)-2,5-dimethyl-N-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-8-9-11(2)15(10)13(16)14-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,14,16)/t10-,11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPOOEMIUDHWSO-PHIMTYICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C(=O)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](N1C(=O)NC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041789 | |

| Record name | Cisanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34484-77-0 | |

| Record name | Cisanilide [ANSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034484770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cisanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CISANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42GBC6K1CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.